5-(t-Butyloxycarbonylmethoxy)uridine

Oligonucleotide synthesis Nucleic acid chemistry Protecting group strategy

Standard C5-carboxymethoxyuridine derivatives present incompatibility with phosphoramidite coupling or T7 polymerase transcription. This Boc-protected analog solves both issues. - Orthogonal protection: Stable during automated DNA/RNA synthesis (pH>2), cleaved under mild acid (pH<1) post-assembly. - Enables modified RNA libraries: Boc-UTP is incorporated by T7 RNA polymerase; deprotection yields C5-carboxylate RNA for conjugation. - ≥95% purity eliminates 5-10 synthetic steps; available as a stable intermediate for phosphoramidite production.

Molecular Formula C15H22N2O9
Molecular Weight 374.34 g/mol
Cat. No. B15583289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(t-Butyloxycarbonylmethoxy)uridine
Molecular FormulaC15H22N2O9
Molecular Weight374.34 g/mol
Structural Identifiers
InChIInChI=1S/C15H22N2O9/c1-15(2,3)26-9(19)6-24-7-4-17(14(23)16-12(7)22)13-11(21)10(20)8(5-18)25-13/h4,8,10-11,13,18,20-21H,5-6H2,1-3H3,(H,16,22,23)/t8-,10-,11-,13-/m1/s1
InChIKeyXAOFXPXOOXXGPS-UORFTKCHSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(t-Butyloxycarbonylmethoxy)uridine Specifications & Procurement Data


5-(t-Butyloxycarbonylmethoxy)uridine is a 5-modified pyrimidine nucleoside derivative, specifically a uridine analogue featuring a tert-butyloxycarbonyl (Boc)-protected methoxy group at the 5-position of the uracil ring . This compound serves as a protected intermediate in oligonucleotide synthesis, enabling the introduction of a functional methoxy group upon deprotection, and is employed in biochemical research to study nucleic acid structure, function, and metabolism in vitro . It is also investigated as a potential antiviral agent, particularly against hepatitis B and C, due to its proposed mechanism of inhibiting viral RNA replication . As a uridine analogue, it may be used to study anticonvulsant and anxiolytic activities [1].

Intermediate Type Boc-protected nucleoside building block
Synthesis Context Oligonucleotide synthesis and modification
Functional Group C5-carboxylate precursor with acid-labile protection

Why 5-(t-Butyloxycarbonylmethoxy)uridine Lacks Direct Substitutes


Generic substitution among 5-substituted uridine analogues is not feasible due to profound differences in chemical reactivity, biological activity, and synthetic utility dictated by the specific C5 substituent. The 5-position of uridine is a critical site for tuning photophysical properties, biological interactions, and metabolic stability, with even minor structural variations leading to significant functional divergence [1]. The tert-butyloxycarbonyl (Boc)-protected methoxy group in 5-(t-Butyloxycarbonylmethoxy)uridine offers a unique combination of properties: it serves as a masked alcohol that can be selectively deprotected under mild acidic conditions, provides steric bulk for altered molecular recognition, and enables subsequent derivatization. This is fundamentally distinct from other 5-substituted analogs, such as 5-methoxyuridine (lacks the protecting group), 5-hydroxyuridine (more polar and reactive), or 5-iodouridine (halogenated for cross-coupling), each of which imposes different steric and electronic constraints and leads to divergent biological outcomes. Therefore, selecting this specific derivative is essential for applications requiring the Boc-protected methoxy functionality.

Deprotection Orthogonality
Boc acid-labile vs base-labile ester pathways—may shift synthesis route if substituted with mcmo5U or free acid analogs.
Solubility & Purification
Protected form enables DMSO/organic solvent compatibility; free acid analogs may require different solvents and are harder to purify.
Stoichiometric Calculations
Molecular weight difference (Boc vs free acid) alters molar ratios—direct substitution without recalculation may compromise coupling yields.

5-(t-Butyloxycarbonylmethoxy)uridine Benchmark Comparisons: Stability, Solubility & Purity


Acid-Labile Boc vs Base-Labile Methyl Ester Stability

5-(t-Butyloxycarbonylmethoxy)uridine incorporates a Boc-protected methoxy group at the C5 position of uridine, enabling its use as a protected building block in oligonucleotide synthesis . The Boc group can be selectively removed under mild acidic conditions (e.g., TFA) to reveal the free methoxy group for further functionalization, whereas non-protected 5-methoxyuridine would lead to premature side reactions during synthesis.

Deprotection Route
Class-level inference
Target: Acid-labile Boc — stable pH 4, cleaved pH <1
mcmo5U: Base-labile methyl ester — requires NaOH/MeOH
Orthogonal deprotection mechanism (acid vs base)
Supports serial deprotection in oligo synthesis
Consistent with protecting group literature; verify for specific sequences
Oligonucleotide synthesis Nucleic acid chemistry Protecting group strategy

Solubility Profile: Protected vs Unmodified Uridine

According to vendor literature, 5-(t-Butyloxycarbonylmethoxy)uridine is described as a 'highly effective anti-viral agent' targeting hepatitis B and C, with a proposed mechanism involving inhibition of viral RNA replication . While direct comparative IC50 data against other 5-substituted uridines are not publicly available for this specific compound, its distinct Boc-protected methoxy substituent likely confers unique binding properties to viral RNA polymerases or host factors compared to simpler analogs like 5-methoxyuridine or 5-hydroxyuridine, which have been studied in different viral contexts [1].

Solubility Profile
Data to verify
Target: DMSO-soluble; poor aqueous solubility
Uridine: ≈50 mg/mL in water
Shift from aqueous to organic solvent compatibility
Informs stock solution and reaction solvent choice
Formulation guidelines available; vendor datasheet context
Antiviral research Hepatitis B virus Hepatitis C virus

Purity Requirements: Protected vs Free Acid Uridine

The 5-position of uridine is a key site for introducing diverse chemical functionalities to modulate biological activity and physical properties [1]. 5-(t-Butyloxycarbonylmethoxy)uridine's Boc-protected methoxy group provides a sterically demanding, hydrolytically stable (under basic conditions) and selectively deprotectable handle. This contrasts with other common 5-substituents: 5-iodouridine (used for cross-coupling), 5-methyluridine (increased hydrophobicity), and 5-hydroxyuridine (high polarity). The specific substitution pattern dictates the compound's behavior in enzymatic assays, cellular uptake, and metabolic pathways.

Commercial Purity
Class-level inference
Target: ≥95% (HPLC)
5-carboxymethoxyuridine: ≤90% typical
≥5% higher purity threshold attainable
Higher purity supports coupling efficiency
Reduced need for repurification; vendor specification review
Structure-activity relationship Nucleoside analog library Chemical biology tools

Primary Applications of 5-(t-Butyloxycarbonylmethoxy)uridine


Post-Synthetic Deprotection for Functionalized Oligos

5-(t-Butyloxycarbonylmethoxy)uridine is utilized as a building block in solid-phase oligonucleotide synthesis . Following incorporation, the Boc group can be removed under mild acidic conditions to reveal a free methoxy group, which serves as a site for further derivatization, such as attachment of fluorophores, biotin, or other reporter molecules, enabling the creation of functionalized nucleic acid probes for diagnostic or research applications.

Phosphoramidite Synthesis for Solid-Phase RNA

This compound is investigated as a potential antiviral agent against hepatitis B and C viruses . Its proposed mechanism involves inhibition of viral RNA replication, making it a candidate for further lead optimization and structure-activity relationship (SAR) studies in medicinal chemistry programs focused on novel nucleoside analog therapeutics.

In Vitro Transcription with C5-Modified UTP

As a modified nucleoside, 5-(t-Butyloxycarbonylmethoxy)uridine is employed in in vitro biochemical assays to probe nucleic acid structure, dynamics, and interactions with proteins or other ligands . Its distinct steric and electronic properties can be exploited to investigate enzyme specificity, nucleic acid folding, and molecular recognition events.

SAR Studies of C5-Modified Uridine

Given its classification as a uridine analogue, this compound may be used as a research tool to study the effects of 5-position substitution on anticonvulsant, anxiolytic, and antihypertensive activities [1], providing insights into the structure-activity relationships governing these therapeutic areas.

Application
Selection Property
Validation Focus
Oligonucleotide C5-carboxylate introduction
Orthogonal Boc protection scheme
Acidic deprotection post-synthesis
Phosphoramidite building block preparation
≥95% purity, Boc orthogonal to standard protecting groups
Coupling efficiency in solid-phase synthesis
Modified RNA library generation
Boc group compatible with T7 RNA polymerase
Post-transcriptional deprotection for conjugation
C5-substituent SAR and PK research
Stable intermediate with formulation guidelines
In vivo exposure studies, metabolic cleavage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(t-Butyloxycarbonylmethoxy)uridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.